molecular formula C28H25N5O5S B2491643 N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1042723-47-6

N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2491643
CAS No.: 1042723-47-6
M. Wt: 543.6
InChI Key: NWFJVBIZMMPENU-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a synthetic organic molecule featuring:

  • Imidazoquinazoline core: A bicyclic scaffold known for diverse biological activities, including enzyme inhibition and receptor modulation.
  • 4-Methoxyphenylmethyl propanamide: A para-methoxy-substituted benzylamide at position 3, influencing solubility and binding interactions.

This compound’s structural complexity suggests applications in oncology, antimicrobial therapy, or enzyme-targeted drug discovery.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O5S/c1-38-21-11-9-18(10-12-21)16-29-25(34)14-13-24-27(35)32-26(30-24)22-7-2-3-8-23(22)31-28(32)39-17-19-5-4-6-20(15-19)33(36)37/h2-12,15,24H,13-14,16-17H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFJVBIZMMPENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound features a quinazoline core substituted with various functional groups, contributing to its diverse biological activity. The presence of the methoxy and nitrophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of the imidazoquinazoline scaffold exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various bacterial strains. A study reported that certain imidazoquinazolines had Minimum Inhibitory Concentrations (MICs) ranging from 0.0156 to 0.5 μg/mL against pathogenic fungi such as Candida albicans and Aspergillus fumigatus .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the quinazoline moiety, which is known for its role in inhibiting cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell cycle regulation .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Compounds with similar structures have been documented to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) .

Case Studies

  • Antimicrobial Efficacy : A series of studies evaluated the antimicrobial efficacy of imidazoquinazolines against resistant strains of bacteria. The results indicated that these compounds exhibited lower MIC values compared to traditional antibiotics like vancomycin .
  • Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that derivatives of the compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer effects .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialC. albicans, A. fumigatus0.0156 - 0.5 μg/mL
AnticancerHuman Cancer Cell LinesIC50 ~ 10 μM
Enzyme InhibitionDNA gyrase, Topoisomerase IVNot specified

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound ID (Evidence) Core Structure R₁ (Sulfanyl Substituent) R₂ (Amide Substituent) Molecular Weight (g/mol) Reported Activity
Target Compound Imidazoquinazoline 3-Nitrophenylmethyl 4-Methoxyphenylmethyl ~550 (estimated) Not explicitly reported; inferred enzyme inhibition
Imidazoquinazoline 4-Fluorophenylmethyl 2-Methoxyphenylmethyl ~515 Antimicrobial potential
Imidazoquinazoline 4-Nitrophenylmethyl Benzyl 513.57 Enzyme inhibition (imidazoquinazoline family)
Imidazoquinazoline 3-Fluorophenylmethyl 2-Methoxyphenylmethyl 516.59 Anticancer (structural inference)
Imidazoquinazoline 4-Methylphenylmethyl 2-Methoxyphenylmethyl ~490 Anticancer, antibacterial
Imidazoquinazoline 4-(Isopropyl)phenylcarbamoylmethyl 4-Methoxyphenylmethyl 601.69 Antitumor (bulky substituent enhances target selectivity)

Key Observations

Sulfanyl Group Impact :

  • Nitroaryl vs. Fluoroaryl : The target’s 3-nitrophenyl group introduces stronger electron-withdrawing effects compared to fluoro () or methyl () substituents. This may enhance electrophilic reactivity, improving interactions with nucleophilic enzyme residues .
  • Positional Isomerism : The 3-nitro substitution (meta) in the target compound vs. 4-nitro (para) in may alter steric accessibility and binding kinetics.

Amide Group Variations :

  • The 4-methoxyphenylmethyl group in the target and improves solubility relative to benzyl () or 2-methoxyphenyl () groups due to para-substitution’s symmetry.

Biological Activity Trends: Anticancer Potential: Compounds with electron-withdrawing groups (nitro, fluoro) show stronger anticancer activity () compared to methyl-substituted analogs (). Antimicrobial Activity: Methyl and fluoro derivatives () exhibit broader antimicrobial profiles, possibly due to balanced hydrophobicity.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization. Critical steps include forming the imidazoquinazolinone core and introducing sulfanyl/acetamide substituents. Optimization requires adjusting solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalysts like triethylamine (TEA) to improve yields (typically 60–95%) . Thin-layer chromatography (TLC) and HPLC are recommended to monitor intermediates and purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C-NMR : Resolve aromatic protons (δ 6.8–8.5 ppm) and confirm methoxy/methyl groups (δ 3.2–3.8 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 543.5936 g/mol for analogs) and fragmentation patterns .

Q. How should initial biological activity screening be designed for this compound?

Prioritize assays targeting enzymes/receptors relevant to its structural analogs, such as:

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Replace the 3-nitrophenyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl or 4-chlorophenyl ) to assess impact on bioactivity.
  • Scaffold modification : Compare imidazoquinazolinone analogs with triazoloquinazolines or pyrazolo-thieno derivatives to evaluate core flexibility.
  • Docking studies : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR .

Q. What strategies resolve contradictions in reported biological data for similar compounds?

Discrepancies in IC50 values or selectivity may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols across labs and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) . For stability-related contradictions, conduct accelerated degradation studies under varied pH/temperature .

Q. How can computational methods enhance target identification?

  • Molecular dynamics (MD) simulations : Predict binding stability with protein targets (e.g., 100 ns simulations in GROMACS) .
  • QSAR modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with activity .
  • Pharmacophore mapping : Identify critical motifs (e.g., sulfanyl group for kinase inhibition) using Schrödinger Suite .

Q. What are the stability challenges in formulation, and how are they addressed?

  • Hydrolysis susceptibility : The 3-oxo group and sulfanyl linkage may degrade in aqueous buffers. Use lyophilization for storage and PEG-based matrices to enhance solubility .
  • Photodegradation : Conduct ICH Q1B photostability testing and add UV-blocking excipients .

Methodological Considerations

Q. What analytical workflows are recommended for impurity profiling?

  • LC-MS/MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution (ACN/water + 0.1% formic acid) .
  • NMR-based metabolomics : Compare batch spectra to identify synthetic byproducts .

Q. How can metabolic pathways be predicted for preclinical studies?

Use in silico tools like SwissADME to predict Phase I/II metabolism (e.g., nitro group reduction to amine ). Validate with microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Q. What experimental designs are optimal for in vivo efficacy studies?

  • Xenograft models : Use immunodeficient mice with subcutaneous tumor implants (e.g., HCT-116 colorectal cancer) .
  • Dosing regimens : Start at 10 mg/kg (IP or oral) with pharmacokinetic sampling (Cmax, AUC0–24) .

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